molecular formula C27H37NO3 B1260355 N-(7-(1-hydroxyethyl)-3-(4-isopropylphenyl)-4,6-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-3,3-dimethylbutanamide

N-(7-(1-hydroxyethyl)-3-(4-isopropylphenyl)-4,6-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-3,3-dimethylbutanamide

Cat. No. B1260355
M. Wt: 423.6 g/mol
InChI Key: BYDCZCJSMIDWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-(1-hydroxyethyl)-3-(4-isopropylphenyl)-4,6-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-3,3-dimethylbutanamide, also known as N-(7-(1-hydroxyethyl)-3-(4-isopropylphenyl)-4,6-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-3,3-dimethylbutanamide, is a useful research compound. Its molecular formula is C27H37NO3 and its molecular weight is 423.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(7-(1-hydroxyethyl)-3-(4-isopropylphenyl)-4,6-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-3,3-dimethylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-(1-hydroxyethyl)-3-(4-isopropylphenyl)-4,6-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-3,3-dimethylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(7-(1-hydroxyethyl)-3-(4-isopropylphenyl)-4,6-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-3,3-dimethylbutanamide

Molecular Formula

C27H37NO3

Molecular Weight

423.6 g/mol

IUPAC Name

N-[7-(1-hydroxyethyl)-4,6-dimethyl-3-(4-propan-2-ylphenyl)-2,3-dihydro-1-benzofuran-5-yl]-3,3-dimethylbutanamide

InChI

InChI=1S/C27H37NO3/c1-15(2)19-9-11-20(12-10-19)21-14-31-26-23(18(5)29)16(3)25(17(4)24(21)26)28-22(30)13-27(6,7)8/h9-12,15,18,21,29H,13-14H2,1-8H3,(H,28,30)

InChI Key

BYDCZCJSMIDWLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(COC2=C(C(=C1NC(=O)CC(C)(C)C)C)C(C)O)C3=CC=C(C=C3)C(C)C

synonyms

N-(7-(1-hydroxyethyl)-3-(4-isopropylphenyl)-4,6-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-3,3-dimethylbutanamide
TAK-937

Origin of Product

United States

Synthesis routes and methods

Procedure details

To methylmagnesium bromide (2.0 M THF solution, 5.0 mL, 10.0 mmol) was added N-(7-formyl-3-(4-isopropylphenyl)-4,6-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-3,3-dimethylbutanamide (1.0 g, 1.91 mmol) obtained in Example 20 at 0° C. and the reaction solution was stirred at the same temperature for 1 hour. The reaction solution was poured into water and the product was extracted with ethyl acetate. The organic layer was washed with water and 1 N hydrochloric acid, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1) to obtain 192 mg (yield: 19%) of the title compound as a low polarity isomer. Melting point: 147-148° C. (ethyl acetate-hexane).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
N-(7-formyl-3-(4-isopropylphenyl)-4,6-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-3,3-dimethylbutanamide
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
19%

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